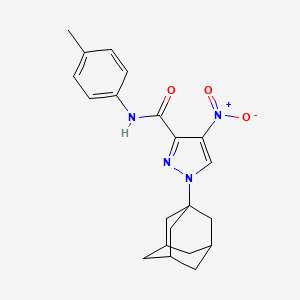
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide, commonly known as "Adapazar" is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole-3-carboxamide derivatives and has shown promising results in scientific research.
作用機序
The mechanism of action of Adapazar is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Adapazar has been shown to exhibit several biochemical and physiological effects. In preclinical studies, Adapazar has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. Adapazar has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, Adapazar has been reported to have a neuroprotective effect in animal models of neurodegenerative diseases.
実験室実験の利点と制限
Adapazar has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in the laboratory. Adapazar has also been shown to exhibit potent anti-inflammatory and analgesic activities, making it an attractive candidate for use in preclinical studies. However, the limitations of Adapazar include its low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of Adapazar. One potential direction is the development of Adapazar as a therapeutic agent for the treatment of inflammatory disorders such as arthritis. Another potential direction is the development of Adapazar as a chemotherapeutic agent for the treatment of cancer. In addition, further studies are needed to elucidate the mechanism of action of Adapazar and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, Adapazar is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Adapazar is straightforward, and the compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it an attractive candidate for use in preclinical studies. Further studies are needed to fully understand the mechanism of action of Adapazar and its potential applications in other fields of scientific research.
合成法
The synthesis of Adapazar involves the reaction of 1-adamantylamine, 4-methylphenyl hydrazine, and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired compound with a good yield. The synthesis of Adapazar has been reported in several scientific journals, and the method has been optimized for better yields.
科学的研究の応用
Adapazar has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of Adapazar is in the field of medicinal chemistry. Adapazar has been shown to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. It has also been reported to have antitumor activity against several cancer cell lines. Adapazar has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle.
特性
IUPAC Name |
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-2-4-17(5-3-13)22-20(26)19-18(25(27)28)12-24(23-19)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,12,14-16H,6-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNQBKUXUXAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-adamantyl)-N-(4-methylphenyl)-4-nitropyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-methyl-4-[(3-methyl-2-thienyl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5038763.png)
![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)
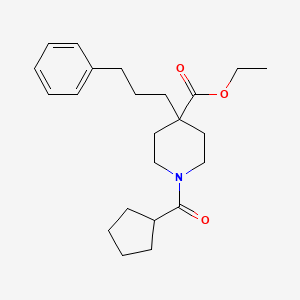
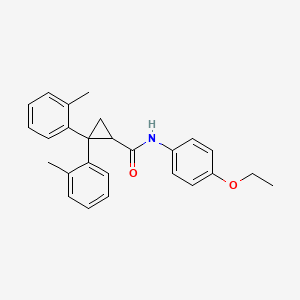
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)
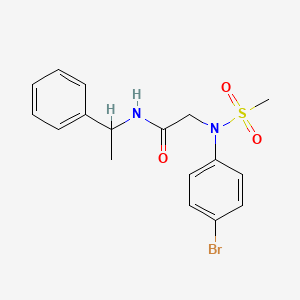
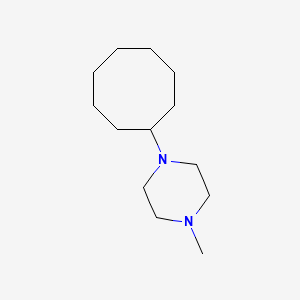


![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
